2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine
Overview
Description
Preparation Methods
2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine is synthesized through a multi-step chemical process. The synthetic route involves the reaction of 4-chlorobenzhydryl chloride with 2-(2-hydroxyethyl)pyrrolidine in the presence of a base to form clemastine . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert clemastinum to its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: this compound is used in research on histamine receptors and their role in allergic responses.
Industry: This compound is used in the formulation of over-the-counter allergy medications.
Mechanism of Action
2-[2-[1-(4-chlorophenyl)-1-phenyl-ethoxy] ethyl]-1-methylpyrrolidine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to the temporary relief of symptoms caused by histamine, such as increased capillary permeability, vasodilation, and smooth muscle constriction . The anticholinergic properties of clemastinum also contribute to its drying effects and sedative side effects .
Comparison with Similar Compounds
. Similar compounds include:
Diphenhydramine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to clemastinum.
Properties
IUPAC Name |
2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860149 | |
Record name | 2-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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